molecular formula C10H10ClFN4 B1488986 3-Azido-1-(2-chloro-6-fluorobenzyl)azetidine CAS No. 2098009-97-1

3-Azido-1-(2-chloro-6-fluorobenzyl)azetidine

Cat. No. B1488986
CAS RN: 2098009-97-1
M. Wt: 240.66 g/mol
InChI Key: FGASXGWZQSDSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azido-1-(2-chloro-6-fluorobenzyl)azetidine is a novel azido compound with a wide range of potential applications in laboratory research. It is an important intermediate for the synthesis of various compounds and can be used in various reactions to produce various derivatives.

Scientific Research Applications

Peptidomimetic Chemistry

Azetidines, due to their structural similarity to amino acids, are valuable in peptidomimetic chemistry. They can act as amino acid surrogates, creating peptides that are more resistant to enzymatic degradation. This makes them useful in the development of therapeutic agents that require enhanced stability within the biological system .

Nucleic Acid Chemistry

The azetidine ring can be incorporated into nucleic acid analogs, potentially leading to the development of new classes of antiviral drugs. These analogs can bind to the genetic material of viruses, inhibiting their replication .

Catalytic Processes

Azetidines are involved in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. Their use in catalysis can lead to the development of more efficient synthetic routes for pharmaceuticals and other chemicals .

Ring-Opening Reactions

Due to the strained nature of the azetidine ring, these compounds are excellent candidates for ring-opening reactions. This property is exploited in synthetic organic chemistry to produce a wide range of functionalized molecules .

Energetic Materials

The thermal behavior of azetidine derivatives, such as 3-azido-1,3-dinitroazetidine (ADNAZ), has been studied for potential applications in energetic materials. These compounds can serve as key components in advanced explosives and propellants due to their high nitrogen content and favorable thermal properties .

Photocycloaddition Reactions

The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition between an imine and an alkene, is an efficient method to synthesize functionalized azetidines. This reaction has applications in the synthesis of complex molecules with potential pharmaceutical uses .

Heterocyclic Synthons

Functionalized azetidines serve as versatile heterocyclic synthons in the synthesis of various heterocyclic compounds. These synthons are crucial for the development of new drugs and materials with unique properties .

Hybrid Pharmacophores

Azetidines are used in the design of synthetic conjugates of medicinally active compounds. These conjugates can lead to novel hybrid pharmacophores with higher potential and efficacy compared to their analogues, opening new avenues in drug design .

properties

IUPAC Name

3-azido-1-[(2-chloro-6-fluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN4/c11-9-2-1-3-10(12)8(9)6-16-4-7(5-16)14-15-13/h1-3,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGASXGWZQSDSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC=C2Cl)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azido-1-(2-chloro-6-fluorobenzyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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